molecular formula C14H9F2N3O3S B5819826 4-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide

4-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B5819826
M. Wt: 337.30 g/mol
InChI Key: OTQCQNSYEBHPCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound used in scientific research. It is a thioamide derivative of 4-fluorobenzamide. This compound has attracted attention due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting HDACs, this compound may alter the expression of genes involved in cell growth and survival, leading to its anti-tumor effects.
Biochemical and Physiological Effects:
4-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of certain genes involved in cancer progression. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its potential therapeutic applications in various diseases, particularly cancer. Additionally, this compound has been reported to have low toxicity in animal studies. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 4-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as viral infections and autoimmune disorders. Another direction is to study its mechanism of action in more detail, particularly its effects on gene expression and epigenetic regulation. Additionally, the development of more effective synthesis methods and formulations may improve the bioavailability and efficacy of this compound.

Synthesis Methods

The synthesis of 4-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide involves the reaction of 4-fluorobenzoyl chloride with potassium thiocyanate in the presence of triethylamine. The resulting intermediate is then reacted with 2-fluoro-5-nitroaniline to obtain the final product. This synthesis method has been reported in the literature.

Scientific Research Applications

4-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide has been studied for its potential therapeutic applications in various diseases. It has been reported to have anti-inflammatory, antitumor, and antiviral activities. In particular, this compound has shown promising results in the treatment of cancer, such as breast cancer and lung cancer.

properties

IUPAC Name

4-fluoro-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O3S/c15-9-3-1-8(2-4-9)13(20)18-14(23)17-12-7-10(19(21)22)5-6-11(12)16/h1-7H,(H2,17,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQCQNSYEBHPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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